Apixaban is a potent, oral, reversible, direct and highly selective inhibitor of activated factor X (FXa), both free and clot-bound. [] It is classified as a direct oral anticoagulant (DOAC). [, , , , , , , ] Apixaban plays a significant role in scientific research, particularly in thrombosis and hemostasis studies, exploring its anticoagulant properties and potential applications. [, , , , , , , , , ]
Apixaban is classified as a direct factor Xa inhibitor, which means it selectively inhibits the activity of factor Xa, a crucial enzyme in the coagulation cascade. The International Nonproprietary Name (INN) for Apixaban is derived from its chemical structure: 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. The molecular formula is with a relative molecular mass of 459.50 g/mol . Apixaban is primarily synthesized for pharmaceutical use and is marketed under the brand name Eliquis.
Another efficient synthesis route begins with inexpensive starting materials such as 4-chloronitrobenzene and piperidine. This eight-step procedure utilizes sodium chlorite for oxidation under mild conditions, allowing for high efficiency without the need for extensive purification processes like column chromatography . The synthesis process emphasizes quality by design principles to ensure consistent product quality while minimizing impurities .
Apixaban's molecular structure features a complex arrangement that includes multiple functional groups contributing to its pharmacological activity. The key components include:
The absence of chiral centers indicates that Apixaban does not have stereoisomers, simplifying its pharmacokinetic profile . The structural formula can be depicted as follows:
The primary chemical reaction involving Apixaban is its interaction with factor Xa. By binding to this enzyme, Apixaban effectively inhibits its activity, thereby preventing the conversion of prothrombin to thrombin—a critical step in the coagulation cascade. This mechanism reduces thrombus formation and promotes anticoagulation.
In addition to its primary reaction with factor Xa, Apixaban undergoes various metabolic transformations in the liver, primarily via cytochrome P450 enzymes. These reactions lead to the formation of metabolites that are excreted from the body .
Apixaban functions as an anticoagulant by selectively inhibiting factor Xa. This inhibition disrupts the coagulation cascade at a pivotal point, preventing thrombin generation and subsequent fibrin clot formation. The mechanism can be summarized as follows:
This targeted action allows for effective anticoagulation with a lower risk of bleeding compared to traditional anticoagulants like warfarin .
Apixaban exhibits several notable physical and chemical properties:
These properties are critical for determining dosage forms and ensuring consistent therapeutic effects.
Apixaban is primarily used in clinical settings for:
Its oral bioavailability and predictable pharmacokinetics make it a preferred choice among direct oral anticoagulants .
The pursuit of orally active Factor Xa (FXa) inhibitors emerged as a strategic alternative to thrombin-directed anticoagulants, driven by FXa's pivotal role in the coagulation cascade amplification (one FXa molecule generating ~1,000 thrombin molecules) [1] [7]. Early efforts capitalized on structural similarities between glycoprotein IIb/IIIa inhibitors (RGD sequence) and FXa substrates (EGR sequence), enabling high-throughput screening of existing compound libraries [1]. This led to the identification of isoxazoline derivatives (Ki ≈ 38.5 μM) as initial leads [1]. Structure-based optimization yielded benzamidine-containing compounds (e.g., SF303, Ki = 6.3 nM), which established critical binding interactions:
Further refinement replaced the amidine with neutral groups (e.g., chlorothiophene) to improve bioavailability, resulting in clinical candidates like DPC423 (half-life ~30 h) and razaxaban (first small-molecule FXa inhibitor validated in Phase II trials) [1]. Apixaban (BMS-562247-01) evolved from bicyclic tetrahydropyrazolo-pyridinone templates, incorporating a p-methoxyphenyl P1 group and a pendent P4 lactam, achieving exceptional potency (Ki = 0.08 nM) and selectivity (>30,000-fold over other coagulation proteases) [1] [5].
Table 1: Evolution of Key FXa Inhibitors
Compound | Structural Features | FXa Ki | Development Stage |
---|---|---|---|
SF303 | Benzamidine P1, biarylsulfonamide P4 | 6.3 nM | Preclinical |
Razaxaban (DPC906) | Chlorobenzothiophene P1, morpholinone P4 | 0.1 nM | Phase II (2004) |
DPC423 | Isoxazole core, neutral P1 | 0.1 nM | Phase I |
Apixaban | Pyrazolo-pyridine core, p-methoxyphenyl P1, lactam P4 | 0.08 nM | Approved (2011) |
The synthesis of apixaban relies on strategically designed intermediates to construct its complex heterocyclic core. A pivotal intermediate is 1-(4-nitrophenyl)piperidin-2-one, synthesized via nucleophilic substitution of 4-chloronitrobenzene with piperidine under CO₂ atmosphere, followed by sodium chlorite-mediated oxidation to form the lactam [2]. Key steps include:
An optimized eight-step route starts from inexpensive 4-chloronitrobenzene and piperidine, featuring:
Table 2: Key Intermediates in Apixaban Synthesis
Intermediate | Role | Synthetic Innovation |
---|---|---|
1-(4-Nitrophenyl)piperidin-2-one | P4 lactam precursor | NaOCl oxidation under CO₂ atmosphere [2] |
Ethyl 1-(4-methoxyphenyl)-5-oxo-7-(4-(2-oxopiperidin-1-yl)phenyl)-4,7-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | Carboxamide precursor | Amidation-cyclization cascade [8] |
Apixaban glycol esters | Process-related impurities | Controlled via reaction solvent selection [9] |
The apixaban patent ecosystem covers compound claims, crystalline forms, formulations, and synthetic methods:
Litigation has centered on formulation patents:
Systematic SAR exploration identified critical binding elements for FXa inhibition:
Recent derivatives incorporate heterocyclic P2/P4 elements:
Table 3: SAR of Apixaban Analogues
Modification Site | Structural Change | Biological Impact | Key Insight |
---|---|---|---|
P1 (p-methoxyphenyl) | Replacement with naphthyl | ↓ 10-fold FXa affinity | Methoxy optimizes hydrophobic filling |
P2 (carboxamide) | N-methylation | ↓ 5-fold FXa affinity | H-bond donor to Gly219 critical |
P4 (lactam) | 1,2,4-Triazole substitution (14a) | IC<5050 = 0.15 μM | Maintains S4 pocket occupancy |
Core | Dihydropyrazole replacement | Loss of activity | Pyrazolo-pyridine geometry essential for rigidity |
ConclusionsApixaban's development exemplifies rational structure-based design, transitioning from early benzamidine leads to a metabolically stable, orally bioavailable inhibitor. Ongoing innovations focus on P4 heterocycle diversification and particle engineering to balance potency, pharmacokinetics, and manufacturability. Patent strategies continue to evolve, with formulation and process patents extending commercial exclusivity despite generic challenges.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4